(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine
Brand Name: Vulcanchem
CAS No.: 618859-59-9
VCID: VC7258429
InChI: InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-4-2-3-9-25(18)19(22-17)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b21-14+
SMILES: CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl
Molecular Formula: C19H20ClN5
Molecular Weight: 353.85

(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine

CAS No.: 618859-59-9

Cat. No.: VC7258429

Molecular Formula: C19H20ClN5

Molecular Weight: 353.85

* For research use only. Not for human or veterinary use.

(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine - 618859-59-9

Specification

CAS No. 618859-59-9
Molecular Formula C19H20ClN5
Molecular Weight 353.85
IUPAC Name (E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine
Standard InChI InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-4-2-3-9-25(18)19(22-17)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b21-14+
Standard InChI Key STJJLPVVUXNLCX-KGENOOAVSA-N
SMILES CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the imidazo[1,5-a]pyridine family, a heterocyclic scaffold renowned for its pharmacological versatility . Key structural components include:

  • Imidazo[1,5-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.

  • 4-Chlorophenyl substituent: Attached at position 3, introducing steric bulk and electron-withdrawing effects.

  • 4-Methylpiperazine group: Connected via an (E)-configured ethylene spacer, enhancing solubility and enabling hydrogen-bonding interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₀ClN₅
Molecular Weight353.8 g/mol
IUPAC Name(E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine
SMILESCN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl

Synthetic Methodologies

Core Scaffold Construction

The imidazo[1,5-a]pyridine core is typically synthesized via:

  • Cyclocondensation: Reaction of 2-aminopyridines with α-haloketones or aldehydes under acidic conditions .

  • Palladium-catalyzed cross-coupling: Introduces aryl groups (e.g., 4-chlorophenyl) at position 3 using Suzuki-Miyaura conditions .

Piperazine Functionalization

The 4-methylpiperazine moiety is incorporated through:

  • N-Alkylation: Reaction of primary amines with bis-electrophiles like dichloroethane .

  • Schiff base formation: Condensation of aldehydes with piperazine derivatives under dehydrating conditions (e.g., molecular sieves) .

Table 2: Representative Synthetic Steps from Analogous Compounds

StepReaction TypeReagents/ConditionsYieldSource
1Imidazo[1,5-a]pyridine formation2-Aminopyridine, POCl₃, DMF68%
2Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O82%
3Schiff base formation4-Methylpiperazine, Ti(OiPr)₄75%

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (calculated): 3.1 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .

Spectral Characteristics

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, imine), 7.92–7.25 (m, 4H, aromatic), 3.45 (t, 4H, piperazine), 2.35 (s, 3H, N-CH₃) .

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C) .

Applications and Patent Landscape

Therapeutic Candidates

  • Oncology: Piperazine-containing imidazopyridines show PARP1 inhibition (patent WO2013090664A1) .

  • Antidiabetic agents: Structural analogs act as glucokinase activators (EC₅₀ = 0.3 nM) .

Material Science

  • Luminescent materials: Imidazo[1,5-a]pyridines serve as OLED emitters (λₑₘ = 460 nm) .

Challenges and Future Directions

Metabolic Stability

  • Microsomal half-life: <30 minutes (rat liver microsomes), necessitating prodrug strategies .

Toxicity Profiling

  • hERG inhibition: IC₅₀ = 1.8 µM, indicating cardiac risk requiring structural optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator